(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol
Description
Properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-4-5-13-10-3-2-8(7-12)6-9(10)11/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXPHEHOIYBJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216059-50-5 | |
| Record name | (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol generally follows these key steps:
- Starting material preparation: Substituted aminophenols or nitrophenols are used as precursors.
- Cyclization: Formation of the 1,4-benzoxazine ring system via intramolecular cyclization.
- Reduction and functionalization: Reduction of nitro groups to amines and subsequent modifications such as alkylation or acylation.
- Introduction of the methanol group: Via reduction or substitution reactions to install the hydroxymethyl moiety at the 6-position.
Detailed Preparation Procedure
Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Intermediate
One reported method starts with 2-amino-4-nitrophenol, which is reacted with chloroacetyl chloride in the presence of potassium carbonate and DMF at low temperature (0°C) to form 6-nitro-4H-1,4-benzoxazin-3-one. This intermediate is then converted to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine by reduction with sodium borohydride in the presence of boron trifluoride etherate in THF under inert atmosphere. The reaction is carried out initially at 0°C and then stirred at room temperature for 16 hours. The reaction mixture is quenched with methanol, and solvents are removed under reduced pressure to isolate the product.
Protection and Reduction Steps
The nitro group in the benzoxazine intermediate is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) and DMAP catalyst at 70°C to form a tert-butyl carbamate derivative. Subsequent catalytic hydrogenation using 10% Pd/C in dichloromethane and DMF under hydrogen atmosphere at room temperature reduces the nitro group to an amine.
Functionalization to Introduce Methanol Group
The amino derivative can be further reacted with alkylating agents such as chloroacetyl chloride or bromoacetophenones under Williamson ether synthesis conditions or nucleophilic substitution to introduce the hydroxymethyl substituent at the 6-position. For instance, reaction with chloroacetyl chloride and subsequent reduction steps yield the methanol functional group.
Representative Reaction Scheme Summary
| Step | Reactants & Conditions | Product | Yield & Notes |
|---|---|---|---|
| 1 | 2-amino-4-nitrophenol + chloroacetyl chloride, DMF, K2CO3, 0°C, 16 h | 6-nitro-4H-1,4-benzoxazin-3-one | High yield; key intermediate |
| 2 | Reduction with NaBH4 + BF3·OEt2 in THF, 0°C to RT, 16 h | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | Monitored by TLC, isolated after solvent removal |
| 3 | Protection with BOC anhydride + DMAP, 70°C, 1 h | tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | 88% yield, orange solid |
| 4 | Catalytic hydrogenation with 10% Pd/C, DCM/DMF, H2, RT | tert-butyl 6-amino-2,3-dihydro-1,4-benzoxazine derivative | Efficient nitro reduction |
| 5 | Alkylation with chloroacetyl chloride or bromoacetophenones, pyridine or base, 0°C to RT | 6-(hydroxymethyl)-substituted benzoxazine | Followed by methanolysis or further reduction |
Alternative Synthetic Routes
One-pot Mannich Cyclization: Nitro-substituted intermediates can be reduced to amines and cyclized via Mannich reaction conditions in a one-pot process to form 1,4-benzoxazine derivatives, which can then be selectively alkylated to introduce hydroxymethyl groups.
Solventless Extrusion Method: A patented method describes preparing benzoxazine compounds by mixing phenolic compounds, amines, and paraformaldehyde without solvents, followed by heating in an extruder or oven to induce cyclization. This method can be adapted for benzoxazine derivatives with hydroxymethyl functionality by selecting appropriate starting materials.
Research Findings and Yields
The multi-step synthesis described in achieves high yields in intermediate steps (up to 88% for BOC protection) and good purity after chromatographic purification.
Alkylation steps to introduce the methanol group typically yield moderate to good yields (50-90%), depending on the reaction conditions and substituents.
Catalytic hydrogenation using Pd/C is preferred over chemical reductions (e.g., NaH2PO2) for cleaner conversion of nitro to amine groups.
Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography (silica gel) are standard for isolating pure products.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, K2CO3, DMF | 0°C | 16 h | High | Formation of benzoxazinone |
| Reduction | NaBH4, BF3·OEt2, THF | 0°C to RT | 16 h | - | Formation of dihydrobenzoxazine |
| Protection | BOC anhydride, DMAP | 70°C | 1 h | 88 | Carbamate protection |
| Hydrogenation | 10% Pd/C, DCM/DMF, H2 | RT | Several hours | High | Nitro to amine reduction |
| Alkylation | Alkyl halides, pyridine/base | 0°C to RT | Variable | 50-90 | Introduction of methanol group |
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the benzoxazine ring or the methanol group.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine ketones, while substitution can introduce halogenated derivatives .
Scientific Research Applications
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a human topoisomerase I inhibitor, which could make it a candidate for anticancer drugs.
Materials Science: Benzoxazine derivatives are explored for their use in high-performance polymers and resins due to their thermal stability and mechanical properties.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound inhibits the activity of human topoisomerase I, an enzyme crucial for DNA replication and transcription.
Pathways Involved: The inhibition of topoisomerase I affects the DNA damage response pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid: This compound shares a similar benzoxazine core but with an acetic acid group instead of methanol.
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclobutylmethanol: Another derivative with a cyclobutyl group, which may exhibit different chemical and biological properties.
Uniqueness
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
The compound (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol (CAS Number: 1216059-50-5) is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 179.22 g/mol
- SMILES : CN1CCOC2=C1C=C(C=C2)CO
Predicted Properties
| Property | Value |
|---|---|
| Boiling Point | 459.0 ± 45.0 °C |
| Density | 1.418 ± 0.06 g/cm³ |
| pKa | 11.49 ± 0.20 |
Antioxidant Activity
Research indicates that benzoxazine derivatives exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound possess anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-kB and MAPK signaling pathways. This inhibition can lead to reduced inflammation in various models of inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of the benzoxazine moiety enhances its efficacy against microbial strains.
Antitumor Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Study on Antioxidant Activity
A study conducted by Cho et al. (2024) evaluated the antioxidant properties of various benzoxazine derivatives including this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical formation, suggesting strong antioxidant potential.
Anti-inflammatory Mechanism Analysis
In a recent publication by Nader et al. (2013), the anti-inflammatory effects of related compounds were assessed in vitro on human mast cells. The findings revealed that treatment with benzoxazine derivatives led to a decrease in pro-inflammatory cytokines, supporting their therapeutic potential in inflammatory conditions.
Antimicrobial Efficacy Assessment
A comprehensive study on the antimicrobial activity of benzoxazine derivatives showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of phenolic precursors with amines or amides. For example, derivatives are synthesized via:
- Step 1 : Condensation of substituted phenols with methylamine under acidic conditions to form the benzoxazine core .
- Step 2 : Hydroxymethylation at the 6-position using formaldehyde or equivalent reagents, followed by purification via recrystallization or column chromatography .
- Key parameters include temperature control (e.g., cooling to 10°C for pH adjustment) and solvent selection (e.g., ethanol or THF) to optimize yield (up to 91% reported) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of benzoxazine derivatives like this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. For example:
- ¹H NMR : Peaks at δ 3.78 ppm (OCH₃) and δ 5.10 ppm (OH) confirm hydroxyl and methoxy groups in related structures .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Use excess NaH (1.5–2.0 equiv.) to drive methylation reactions to completion .
- pH Control : Adjust to pH 2 during work-up to precipitate impurities and isolate the product .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallization .
- Purification : Employ gradient elution in column chromatography (hexane/EtOAc) for high-purity isolates (>95%) .
Q. What strategies are employed to resolve contradictory data in biological activity assessments of benzoxazine derivatives?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 10–100 µM) to identify non-linear effects in antimicrobial assays .
- Target Validation : Use biochemical assays (e.g., enzyme inhibition) to confirm mechanisms suggested by in silico docking .
- Comparative SAR Analysis : Cross-reference analogs (e.g., phosphonic acid vs. amide derivatives) to isolate structural determinants of activity .
- Example: A benzoxazine-phosphonic acid hybrid showed enhanced neuroprotection compared to simpler analogs, likely due to improved target binding .
Q. How do structural modifications in the benzoxazine core influence neuroprotective efficacy?
- Methodological Answer :
- Substituent Effects : Adding a hydroxyl group at the 6-position increases blood-brain barrier permeability, as seen in neuroprotective derivatives tested in murine models .
- Heterocyclic Fusion : Derivatives with fused morpholine rings (e.g., compound 3l ) exhibit prolonged half-lives due to reduced metabolic degradation .
- Data Table : Neuroprotective EC₅₀ values for key derivatives:
| Compound | EC₅₀ (µM) | Key Structural Feature |
|---|---|---|
| 3l | 0.12 | Morpholine fusion |
| 3m | 0.45 | Dioxolane substitution |
| Parent compound | 1.20 | Unmodified benzoxazine core |
| Source: In vivo neuroprotection assays in mice |
Q. What experimental designs are recommended for evaluating the pharmacokinetic properties of benzoxazine derivatives?
- Methodological Answer :
- In Vivo Models : Intravenous (IV) and intraperitoneal (IP) administration in rodents to assess bioavailability and tissue distribution .
- Metabolic Stability : Use liver microsome assays to measure CYP450-mediated degradation rates .
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions, critical for correlating in vitro activity with in vivo efficacy .
Key Considerations for Data Interpretation
- Conflicting Solubility Data : Variations in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline phases .
- Biological Activity Discrepancies : Differences in antifungal activity (e.g., MIC values) across studies may reflect strain-specific responses. Include reference strains (e.g., C. albicans ATCC 90028) for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
